molecular formula C25H32N2O7 B12291673 6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12291673
M. Wt: 472.5 g/mol
InChI Key: CBEJFHYWZSCYSD-UHFFFAOYSA-N
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Description

6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps. The starting materials typically include 3-(Dimethylamino)propylamine and 5,6-dihydrobenzobbenzazepine. The reaction proceeds through a series of steps including alkylation, cyclization, and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance.

Mechanism of Action

The mechanism of action of 6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
  • (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Uniqueness

Compared to similar compounds, 6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)

InChI Key

CBEJFHYWZSCYSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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